molecular formula C15H25NO4 B3050347 1-[(Tert-butoxy)carbonyl]-decahydroquinoline-2-carboxylic acid CAS No. 253136-30-0

1-[(Tert-butoxy)carbonyl]-decahydroquinoline-2-carboxylic acid

Cat. No.: B3050347
CAS No.: 253136-30-0
M. Wt: 283.36 g/mol
InChI Key: GHHISGFNVINWNL-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-decahydroquinoline-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a decahydroquinoline-2-carboxylic acid structure. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations .

Preparation Methods

The synthesis of 1-[(Tert-butoxy)carbonyl]-decahydroquinoline-2-carboxylic acid typically involves the reaction of decahydroquinoline-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile, tetrahydrofuran (THF), or a biphasic mixture of chloroform and aqueous sodium bicarbonate .

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-decahydroquinoline-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine by forming a carbamate linkage, which can be cleaved under acidic conditions to regenerate the free amine . This process is crucial in synthetic organic chemistry to prevent unwanted side reactions.

Comparison with Similar Compounds

1-[(Tert-butoxy)carbonyl]-decahydroquinoline-2-carboxylic acid can be compared to other Boc-protected compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the stability of the Boc group with the versatile decahydroquinoline scaffold, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-11-7-5-4-6-10(11)8-9-12(16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHISGFNVINWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCCC2CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201179575
Record name 1-(1,1-Dimethylethyl) octahydro-1,2(2H)-quinolinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201179575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253136-30-0
Record name 1-(1,1-Dimethylethyl) octahydro-1,2(2H)-quinolinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253136-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) octahydro-1,2(2H)-quinolinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201179575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(Tert-butoxy)carbonyl]-decahydroquinoline-2-carboxylic acid
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1-[(Tert-butoxy)carbonyl]-decahydroquinoline-2-carboxylic acid

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